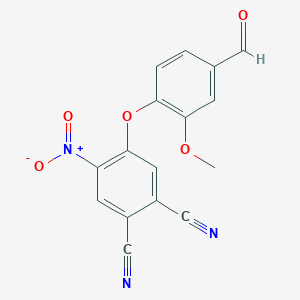![molecular formula C21H23N3O B5970078 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole, also known as BMS-820836, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of indole derivatives and has shown promising results in preclinical studies.
Mechanism of Action
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole acts as a selective antagonist of the 5-HT2B and 5-HT2C receptors, which are involved in the regulation of serotonin neurotransmission. By blocking these receptors, 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole may increase the availability of serotonin in the brain, which has been linked to improvements in mood and anxiety.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole has been shown to have several biochemical and physiological effects, including increased serotonin levels, decreased dopamine levels, and altered gene expression in the brain. These effects may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole is its selectivity for the 5-HT2B and 5-HT2C receptors, which may reduce the risk of off-target effects. However, its limited solubility and stability may pose challenges for its use in preclinical studies.
Future Directions
There are several potential future directions for research on 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole, including:
1. Further exploration of its therapeutic potential in depression, anxiety, and other psychiatric disorders.
2. Investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
3. Development of more stable and soluble formulations for use in preclinical studies.
4. Exploration of its potential as a tool for studying the role of serotonin receptors in disease states.
In conclusion, 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole is a promising small molecule drug that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole involves several steps, including the reaction of 4-benzyloxy-2-nitrobenzoic acid with piperazine, followed by reduction and cyclization to form the indole ring. The final product is obtained after the removal of the benzyl protecting group and purification steps.
Scientific Research Applications
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole has been extensively studied for its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin receptor antagonist, which may contribute to its antidepressant and anxiolytic effects.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methylindol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-11-10-18-19(8-5-9-20(18)22)21(25)24-14-12-23(13-15-24)16-17-6-3-2-4-7-17/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKBGSHZBONCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5970028.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)
